Methyl 2-acetylamino-3-chloropropionate
Description
Nomenclature and Stereoisomerism in Methyl 2-acetylamino-3-chloropropionate Research
The precise naming and understanding of the stereochemical nature of this compound are fundamental to its scientific exploration.
IUPAC Name: Methyl 2-acetamido-3-chloropropanoate
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is methyl 2-acetamido-3-chloropropanoate . google.comchembk.comnih.govnih.gov This name accurately describes its molecular structure, indicating a methyl ester of a propanoic acid substituted with an acetamido group at the second carbon and a chlorine atom at the third carbon.
Common Synonyms and Abbreviations in Scientific Literature
In scientific publications and chemical databases, this compound is frequently referred to by a variety of synonyms. This array of names often reflects the different contexts of its use and historical naming conventions. A comprehensive, though not exhaustive, list of these synonyms is provided below.
| Synonym | Reference(s) |
| N-Acetyl-3-chloroalanine methyl ester | chembk.comepa.gov |
| Methyl 2-(acetylamino)-3-chloropropionate | chembk.comccplantextract.com |
| D,L-N-ACETYL-BETA-CHLOROALANINE, METHYL ESTER | cymitquimica.com |
| N-Acetyl-3-chloro-DL-alanine methyl ester | chembk.com |
| 2-ACETYLAMINO-3-CHLORO-PROPIONIC ACID METHYL ESTER | cymitquimica.com |
| Methyl2-acetylamino-3-chloropropanoate | cymitquimica.com |
Chiral Designations and Enantiomeric Forms: (R)- and (S)-Methyl 2-acetylamino-3-chloropropionate
The presence of a stereocenter at the second carbon atom means that this compound exists as a pair of enantiomers. These are designated as (R)- and (S)-isomers based on the Cahn-Ingold-Prelog priority rules. The specific spatial arrangement of the substituents around the chiral carbon is crucial, as each enantiomer can exhibit different biological activities and serve as a precursor for stereospecific final products. nih.govnih.gov
The (R)-enantiomer is systematically named methyl (2R)-2-acetamido-3-chloropropanoate . nih.gov Similarly, the (S)-enantiomer is designated as methyl (2S)-2-acetamido-3-chloropropanoate . nih.gov In literature, these are also commonly referred to as (R)-Methyl 2-acetylamino-3-chloropropionate and (S)-Methyl 2-acetylamino-3-chloropropionate, respectively. The specific enantiomer is often critical in pharmaceutical synthesis, where only one may have the desired therapeutic effect.
| Enantiomeric Form | IUPAC Name | Common Reference(s) |
| (R)-Methyl 2-acetylamino-3-chloropropionate | methyl (2R)-2-acetamido-3-chloropropanoate | (R)-Methyl 2-acetamido-3-chloropropanoate cymitquimica.comnih.gov |
| (S)-Methyl 2-acetylamino-3-chloropropionate | methyl (2S)-2-acetamido-3-chloropropanoate | N-Acetyl-3-chloro-L-alanine methyl ester myskinrecipes.comkeyorganics.net |
Historical Context and Evolution of Research on this compound
Research into this compound has been significantly driven by its utility as a key intermediate in the synthesis of pharmaceuticals. Its prominence in the scientific literature grew with the development of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. google.comepo.org
Early methods for the preparation of this compound involved the chlorination of serine methyl ester hydrochloride followed by acetylation. google.com Over the years, research has focused on optimizing the synthesis of the specific enantiomers of this compound to improve the efficiency and purity of the final active pharmaceutical ingredient. Patents from the late 20th century and early 21st century describe various synthetic routes, highlighting the ongoing effort to develop more economical and scalable processes for its production as a Ramipril intermediate. google.com The evolution of research has seen a shift towards more stereoselective and efficient synthetic methods to meet the demands of the pharmaceutical industry.
Significance and Broad Research Landscape of this compound
The primary significance of this compound lies in its role as a pivotal building block in the multi-step synthesis of Ramipril, a widely used medication for hypertension and heart failure. google.comepo.org The specific stereochemistry of the intermediate is crucial for the biological activity of the final drug.
Beyond its application in the synthesis of Ramipril, this compound is a versatile intermediate in organic synthesis. ccplantextract.com Its functional groups—an ester, an amide, and a reactive chlorine atom—make it a valuable precursor for the synthesis of a variety of other organic molecules. ccplantextract.com This includes its use in the preparation of non-natural amino acids, which are important tools in chemical biology and drug discovery for creating novel peptides and peptidomimetics with unique properties. nih.gov For instance, the racemic form has been used in the synthesis of N-acetyl-S-(3-coumarinyl)-D,L-cysteine methyl ester, a metabolite of coumarin. nih.gov
Furthermore, N-acetylated amino acid methyl esters, such as this compound, have been developed as derivatives for analytical purposes, specifically for the determination of isotopic values in amino acids using techniques like gas chromatography-combustion-isotope ratio mass spectrometry. nih.govresearchgate.net This highlights its utility in the field of analytical chemistry for metabolic and geochemical research. The compound's broad applicability ensures its continued relevance in both academic and industrial research settings.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-acetamido-3-chloropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3/c1-4(9)8-5(3-7)6(10)11-2/h5H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKDMFMKAAPDDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601335105 | |
| Record name | N-Acetyl-3-chloroalanine methyl ester | |
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Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87333-22-0, 18635-38-6, 40026-27-5 | |
| Record name | N-Acetyl-3-chloroalanine methyl ester | |
| Source | CAS Common Chemistry | |
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| Record name | (+-)-Methyl 2-(acetylamino)-3-chloropropionate | |
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| Record name | 18635-38-6 | |
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| Record name | NSC146378 | |
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| Record name | N-Acetyl-3-chloroalanine methyl ester | |
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| Record name | methyl 2-(acetylamino)-3-chloropropionate | |
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| Record name | L-Alanine, N-acetyl-3-chloro-, methyl ester | |
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| Record name | METHYL 2-(ACETYLAMINO)-3-CHLOROPROPIONATE, (±)- | |
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Synthetic Methodologies for Methyl 2 Acetylamino 3 Chloropropionate
Conventional Synthetic Pathways and Mechanistic Insights
The conventional methods for synthesizing methyl 2-acetylamino-3-chloropropionate are well-documented, offering reliable and scalable production processes. These pathways are characterized by their reaction mechanisms, solvent systems, and temperature profiles, all of which are critical for optimizing yield and purity.
Thionyl Chloride-Mediated Chlorination and Acetylation of Serine Methyl Ester Hydrochloride
A prevalent and efficient method for the synthesis of this compound involves the treatment of serine methyl ester hydrochloride with thionyl chloride, followed by acetylation. google.com This one-pot reaction streamlines the process by avoiding the isolation of the intermediate, 2-amino-3-chloropropionate methyl ester hydrochloride. google.com
The chlorination of the hydroxyl group of serine methyl ester hydrochloride with thionyl chloride proceeds through a nucleophilic substitution (SN₂) mechanism. libretexts.org The reaction is initiated by the attack of the hydroxyl group's oxygen on the sulfur atom of thionyl chloride. youtube.com This step converts the poor leaving group, hydroxyl, into a much better leaving group. Subsequently, a chloride ion, displaced in the initial step, acts as a nucleophile and attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of configuration at that carbon center. libretexts.orgyoutube.com The other products of this reaction, sulfur dioxide and hydrochloric acid, are gaseous and bubble out of the reaction mixture, driving the reaction to completion. libretexts.org
Following the chlorination step, the intermediate 2-amino-3-chloropropionate methyl ester hydrochloride is acetylated in the same reaction vessel using acetyl chloride. google.com The acetylation of the amino group is a nucleophilic acyl substitution reaction. The amino group acts as a nucleophile, attacking the carbonyl carbon of acetyl chloride.
While the primary reaction is the N-acetylation of the amino group, the potential for O-acetylation of any remaining hydroxyl groups on unreacted serine methyl ester exists, although this is less favored under the reaction conditions. The formation of by-products can be minimized by controlling the reaction temperature and the stoichiometry of the reagents.
The choice of solvent and the control of reaction temperature are crucial for the successful synthesis of this compound. Aprotic solvents are generally preferred for the thionyl chloride-mediated chlorination to avoid unwanted side reactions with the solvent. google.com Toluene is a commonly used aprotic solvent for this process. google.com
The reaction temperature is carefully controlled throughout the synthesis. The chlorination step is typically carried out at an elevated temperature, for instance, by warming the mixture to approximately 75°C over several hours and maintaining that temperature. google.com Subsequently, the acetylation with acetyl chloride is performed at a higher temperature, around 90°C. google.com After the reaction is complete, the excess acetyl chloride and some of the solvent are often distilled off. google.com The product is then typically purified by recrystallization from a suitable solvent mixture after treatment with activated carbon to remove impurities. google.com
| Reaction Step | Reagents | Solvent | Temperature |
| Chlorination | Serine methyl ester hydrochloride, Thionyl chloride | Toluene (aprotic) | ~75°C |
| Acetylation | 2-amino-3-chloropropionate methyl ester hydrochloride, Acetyl chloride | Toluene | ~90°C |
Acetylation of 3-chloroalanine (B1143638) followed by Esterification with Methanol (B129727)
An alternative synthetic route to this compound involves the initial acetylation of 3-chloroalanine, followed by esterification with methanol. ccplantextract.comwikipedia.org This method separates the acetylation and esterification steps, which can offer better control over each transformation.
The acetylation of the amino group of 3-chloroalanine can be achieved using standard acetylating agents like acetic anhydride (B1165640) or acetyl chloride. The subsequent esterification of the carboxylic acid group is typically carried out in methanol under acidic conditions. This can be achieved by using reagents such as thionyl chloride in methanol, which generates hydrochloric acid in situ to catalyze the esterification. mdpi.com
Acylation of Amino Acids or Derivatives and Subsequent Chlorination and Esterification
A more general approach involves the acylation of an amino acid or its derivative, followed by chlorination and esterification to yield the desired product. nih.govnih.gov This strategy allows for flexibility in the choice of starting materials and protecting groups.
For instance, an N-protected serine derivative can be used as the starting material. The amino group is first protected with a suitable group, such as trifluoroacetyl, to prevent it from reacting in subsequent steps. nih.gov The protected amino acid can then undergo esterification and chlorination. The choice of protecting group is critical as it must be stable under the reaction conditions for esterification and chlorination but easily removable at a later stage if required. The Friedel-Crafts acylation of aromatic compounds with N-protected amino acids or their derivatives is a related strategy for the synthesis of more complex amino acid derivatives. nih.govnih.gov
Comparative Analysis of
The synthesis of this compound can be broadly categorized into two main approaches: racemic and enantioselective synthesis. The selection of either approach has significant implications for the final product's properties and its suitability for specific applications.
Racemic vs. Enantioselective Synthesis Approaches
Racemic Synthesis: This approach results in a mixture containing equal amounts of both the (R) and (S) enantiomers of this compound. A common method involves the chlorination of serine methyl ester hydrochloride, followed by acetylation. google.com For instance, serine methyl ester hydrochloride can be treated with a chlorinating agent like thionyl chloride in an aprotic solvent at elevated temperatures. The resulting intermediate, methyl 2-amino-3-chloropropionate hydrochloride, is then acetylated in the same pot using acetyl chloride. google.com This one-pot procedure offers a straightforward route to the racemic compound.
Enantioselective Synthesis: In contrast, enantioselective synthesis aims to produce a single, desired enantiomer. This is crucial for the synthesis of pharmaceuticals where only one enantiomer exhibits the desired therapeutic activity. An example of an enantioselective approach involves starting with a chiral precursor, such as D-serine, to produce the corresponding (R)-enantiomer of the downstream product. A described method includes the esterification of D-serine with methanol and thionyl chloride, followed by chlorination to yield (R)-methyl 2-amino-3-chloropropanoate hydrochloride, a key chiral intermediate. google.comevitachem.com This intermediate can then be acetylated to produce the enantiomerically pure (S)-Methyl 2-acetylamino-3-chloropropionate. nih.gov
Yield and Enantiomeric Purity Considerations Across Different Routes
The efficiency of a synthetic route is critically assessed by its yield and, in the case of enantioselective synthesis, its enantiomeric purity.
A patented racemic synthesis process reports a yield of approximately 150 g of this compound from 180 g of the crude product after purification, which indicates a substantial yield. google.com However, the product is a racemic mixture, meaning it has an enantiomeric excess (ee) of 0%.
For enantioselective routes, the goal is to maximize both yield and enantiomeric excess. A synthesis method for the precursor (R)-methyl 2-amino-3-chloropropanoate hydrochloride from D-serine is described as having a high yield and producing fewer side products. google.com While specific yield percentages are not always detailed in patent literature, the emphasis on high efficiency suggests a favorable outcome. For the final active pharmaceutical ingredient, high enantiomeric purity is often a regulatory requirement. For instance, a supplier of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride, a related chiral building block, specifies a chiral purity of ≥99% ee. nbinno.com
| Synthesis Approach | Starting Material | Key Steps | Reported Yield | Enantiomeric Excess (ee) |
| Racemic | Serine methyl ester hydrochloride | Chlorination with thionyl chloride, followed by acetylation. google.com | Approx. 83% (from crude) google.com | 0% |
| Enantioselective | D-Serine | Esterification, chlorination to form (R)-methyl 2-amino-3-chloropropanoate HCl. google.com | Described as "high yield". google.com | Aims for >99% ee for the final enantiopure product. nbinno.com |
Scalability and Industrial Feasibility of Synthetic Protocols
The transition from a laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including cost-effectiveness, safety, and environmental impact.
The racemic synthesis of this compound has been developed with industrial applications in mind, particularly as a precursor for Ramipril. chembk.comgoogle.com The use of a one-pot process, without the need for isolating the intermediate, simplifies the procedure and is advantageous for large-scale production. google.com However, the use of reagents like thionyl chloride requires careful handling and management of byproducts, such as hydrogen chloride and sulfur dioxide, which can be absorbed by a strong alkaline solution to mitigate environmental release. google.com
Enantioselective syntheses, while providing the desired single enantiomer, can be more complex and costly to scale up. The starting materials, such as D-serine, may be more expensive than their racemic counterparts. However, for pharmaceutical applications where a single enantiomer is required, the additional cost is often justified by the improved therapeutic profile and the avoidance of "isomeric ballast" from the inactive or potentially harmful enantiomer. The described enantioselective synthesis of the precursor is noted for its simple preparation process and the potential for recycling the mother liquor, which can reduce production costs and improve its industrial feasibility. google.com
Purity Enhancement and Impurity Removal Techniques: Activated Carbon Treatment
Achieving high purity is critical for chemical intermediates, especially those intended for pharmaceutical synthesis. A common and effective method for purifying this compound is treatment with activated carbon. google.com
In a described process, after the acetylation step, activated carbon is added to the hot product solution. google.com The activated carbon acts as an adsorbent, removing colored impurities and other byproducts. The solution is then filtered to remove the activated carbon, and the purified product is crystallized upon cooling. google.com This treatment is particularly important for removing catalyst poisons that could interfere with subsequent reaction steps, such as catalytic hydrogenation in the synthesis of Ramipril. google.com Further purification can be achieved by stirring the isolated product with an alcohol, such as ethanol (B145695) or methanol. google.com
Advanced Synthetic Techniques and Methodological Innovations
The demand for enantiomerically pure compounds has driven the development of advanced synthetic techniques, with enzymatic methods gaining prominence for their high selectivity and mild reaction conditions.
Enzymatic Resolution in the Synthesis of Chiral Intermediates
Enzymatic kinetic resolution is a powerful strategy for separating a racemic mixture into its constituent enantiomers. This technique utilizes enzymes that selectively catalyze a reaction on one enantiomer, leaving the other unreacted. Lipases are a class of enzymes frequently employed for this purpose in the resolution of racemic esters and amides. researchgate.netnih.govnih.gov
While specific studies on the enzymatic resolution of racemic this compound are not widely published, research on analogous compounds provides strong evidence for the feasibility of this approach. For example, the kinetic resolution of N-acetyl-DL-alanine methyl ester has been successfully demonstrated using an esterase from Bacillus cereus. nih.gov In this study, immobilized E. coli cells expressing the recombinant esterase were used to hydrolyze the L-enantiomer selectively. This process achieved an outstanding enantiomeric excess of 99.99% for the remaining N-acetyl-D-alanine methyl ester and 99.50% for the hydrolyzed N-acetyl-L-alanine. nih.gov The immobilized enzyme also showed excellent reusability, retaining over 86% of its initial activity after 15 cycles. nih.gov
Considerations for Catalyst Poisons in Ramipril Synthesis
The synthesis of Ramipril often involves a catalytic hydrogenation step. google.com For this reaction to proceed efficiently and yield a product of high purity, the preceding intermediate, this compound, must be substantially free of catalyst poisons. google.com Catalyst poisons are substances that decrease or deactivate the effectiveness of a catalyst. In the context of Ramipril synthesis, impurities originating from the synthesis of this compound can act as such poisons.
A common industrial synthesis of this compound involves a one-pot reaction starting from Methyl serinate hydrochloride. google.com This process includes chlorination using thionyl chloride followed by acetylation with acetyl chloride. google.com
Table 1: One-Pot Synthesis of this compound google.com
| Step | Reagent | Solvent | Temperature | Duration |
|---|---|---|---|---|
| Chlorination | Thionyl chloride | Aprotic (e.g., Toluene) | Elevated, e.g., 75°C | ~6 hours |
Following the reaction, purification steps are critical to remove potential catalyst poisons. These steps typically include:
Treatment with activated carbon: This is employed to adsorb organic impurities. google.com
Filtration: To remove the activated carbon and any precipitated solids. google.com
Crystallization and washing: The product is crystallized, filtered, and washed, for instance with toluene. google.com
Stirring with an alcohol: The isolated product is further purified by stirring with a C1-C4 alcohol, such as ethanol or methanol, at temperatures ranging from 10 to 80°C. google.com
These purification measures are designed to eliminate residual reagents like thionyl chloride and acetyl chloride, as well as any by-products formed during the synthesis. If not removed, these impurities can interfere with the palladium on carbon (Pd/C) catalyst commonly used in the hydrogenation step of Ramipril synthesis, leading to lower yields and impure products. google.comgoogle.com
Reactivity and Chemical Transformations of Methyl 2 Acetylamino 3 Chloropropionate
Nucleophilic Substitution Reactions of the Chlorine Atom
The presence of a chlorine atom on the third carbon position makes methyl 2-acetylamino-3-chloropropionate reactive towards nucleophiles. This reactivity allows for the displacement of the chlorine atom, leading to the formation of a wide range of substituted derivatives.
Reactions with Amines and Thiols
The chlorine atom in this compound can be readily displaced by various nucleophiles, including amines and thiols. These reactions typically proceed under appropriate conditions to yield substituted products. For instance, reaction with amines leads to the formation of amino-substituted derivatives, while reaction with thiols yields thioether compounds. These substitution reactions are fundamental in diversifying the molecular structure and introducing new functionalities.
Formation of Substituted Derivatives via Nucleophilic Attack
The carbon-chlorine bond in this compound is polarized, with the carbon atom being electrophilic. This allows for nucleophilic attack, where an electron-rich species (the nucleophile) donates a pair of electrons to the carbon atom, leading to the cleavage of the carbon-chlorine bond and the formation of a new bond with the nucleophile. This process is a cornerstone of its utility in synthesis, enabling the creation of a diverse array of derivatives.
A notable example is the reaction with hydroxylamine, which has been reported as a route for the synthesis of L-2-amino-3-hydroxyaminopropionic acid, a precursor to the natural product alanosine. oup.com
Applications in Heterocyclic Compound Synthesis
This compound serves as a key building block in the synthesis of various heterocyclic compounds. The ability to introduce different substituents through nucleophilic substitution at the chlorine atom, followed by intramolecular cyclization reactions, opens pathways to a range of heterocyclic ring systems. These heterocyclic structures are prevalent in many biologically active molecules and pharmaceutical compounds. nih.gov
Hydrolysis of the Ester Group
The ester functional group in this compound can undergo hydrolysis, a reaction that cleaves the ester bond to form a carboxylic acid and an alcohol (in this case, methanol). This transformation is a common and important reaction in organic chemistry.
Formation of Corresponding Carboxylic Acid: 2-acetylamino-3-chloropropanoic acid
Upon hydrolysis, the methyl ester group of this compound is converted into a carboxylic acid group, yielding 2-acetylamino-3-chloropropanoic acid. This reaction is a standard transformation and is crucial for further synthetic manipulations where a carboxylic acid functionality is required.
Influence of Acidic and Basic Conditions on Hydrolysis
The hydrolysis of the ester group can be catalyzed by either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates the attack of a water molecule, leading to the formation of a tetrahedral intermediate that subsequently collapses to give the carboxylic acid and methanol (B129727).
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion acts as a nucleophile and attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then eliminates a methoxide (B1231860) ion. An acid workup is then required to protonate the resulting carboxylate ion to form the final carboxylic acid product.
Reduction Reactions and Derivative Formation
The reduction of this compound offers a pathway to various derivatives, with the outcome being highly dependent on the choice of reducing agent and reaction conditions. The primary sites for reduction are the methyl ester and the carbon-chlorine bond.
Impact of Various Reducing Agents on Products
The product profile of the reduction of this compound is directly influenced by the nature of the reducing agent employed. Strong, non-selective reducing agents will typically reduce the ester functionality, while milder or more specific reagents may target other sites or be entirely unreactive towards the ester.
A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is capable of reducing the methyl ester to a primary alcohol. masterorganicchemistry.combyjus.comlibretexts.orgucalgary.cayoutube.com This aggressive reagent provides a source of hydride ions that readily attack the electrophilic carbonyl carbon of the ester, leading to the formation of N-(1-chloro-3-hydroxypropan-2-yl)acetamide after an aqueous workup. It is important to note that LiAlH₄ is a very strong reducing agent and may also affect other functional groups within a molecule. masterorganicchemistry.combyjus.com
In contrast, Sodium Borohydride (B1222165) (NaBH₄) is a much milder reducing agent. masterorganicchemistry.com Under standard conditions, NaBH₄ is generally not reactive enough to reduce esters. libretexts.org Therefore, treatment of this compound with sodium borohydride would likely leave the methyl ester group intact, potentially allowing for selective reactions at other positions if other reducible functional groups were present.
Catalytic hydrogenation using a palladium catalyst (Pd/C) is another common reduction method. mdpi.commdpi.comglobalspec.comresearchgate.net This technique is often used for the reduction of carbon-carbon double bonds and the hydrogenolysis of carbon-halogen bonds. In the case of this compound, catalytic hydrogenation would be expected to cleave the carbon-chlorine bond, replacing it with a carbon-hydrogen bond to yield Methyl 2-acetylaminopropionate. The acetyl and methyl ester groups are generally stable under these conditions.
Table 1: Predicted Products of Reduction Reactions
| Reducing Agent | Reactive Site | Predicted Product |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Methyl Ester | N-(1-chloro-3-hydroxypropan-2-yl)acetamide |
| Sodium Borohydride (NaBH₄) | (Typically unreactive towards the ester) | No reaction at the ester |
| Catalytic Hydrogenation (Pd/C, H₂) | Carbon-Chlorine Bond | Methyl 2-acetylaminopropionate |
Transesterification Reactions
The methyl ester group of this compound can undergo transesterification, a process where the methyl group is exchanged for a different alkyl or aryl group from an alcohol. This reaction provides a straightforward method for synthesizing a variety of ester derivatives.
Synthesis of Different Esters via Alcoholysis
Transesterification, or alcoholysis, can be catalyzed by either acids or bases. The reaction involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester, leading to the displacement of methanol. nih.govnih.gov
For example, the reaction of this compound with a different alcohol, such as benzyl (B1604629) alcohol, in the presence of a suitable catalyst would yield the corresponding benzyl ester, Benzyl 2-acetylamino-3-chloropropionate. Lipases are also known to catalyze such transesterification reactions, offering a milder and more selective alternative to chemical catalysts. nih.gov
The general scheme for the transesterification of this compound is as follows:
Scheme 1: General Transesterification Reaction
Where 'R' can be a variety of alkyl or aryl groups depending on the alcohol used.
Table 2: Examples of Transesterification Products
| Reactant Alcohol | Catalyst | Product |
|---|---|---|
| Ethanol (B145695) | Acid or Base | Ethyl 2-acetylamino-3-chloropropionate |
| Isopropanol | Acid or Base | Isopropyl 2-acetylamino-3-chloropropionate |
| Benzyl Alcohol | Lipase or Acid/Base | Benzyl 2-acetylamino-3-chloropropionate |
Participation in Peptide Synthesis and Modifications
As a derivative of the amino acid alanine (B10760859), this compound holds potential as a building block in peptide synthesis and for the modification of existing peptide chains. The presence of the N-acetyl group serves as a protecting group for the amine, preventing its participation in unwanted side reactions during peptide coupling. masterorganicchemistry.comsci-hub.se
The reactive β-chloro group offers a handle for various nucleophilic substitution reactions. This allows for the introduction of diverse functionalities onto the amino acid backbone either before or after its incorporation into a peptide. For instance, the chlorine atom can be displaced by the nucleophilic side chains of other amino acids, such as the thiol group of cysteine or the amino group of lysine, to form modified peptides with unique structures and properties.
Furthermore, N-acetylated amino acid esters, like this compound, can be used in the synthesis of dipeptides. sci-hub.senih.govchegg.comresearchgate.net After activation of its carboxyl group, it can be coupled with another amino acid ester (e.g., glycine (B1666218) methyl ester) to form a dipeptide. The N-acetyl group would then cap the N-terminus of the resulting dipeptide.
Table 3: Potential Applications in Peptide Chemistry
| Application | Description |
|---|---|
| Building Block | The N-acetylated amino acid ester can be coupled with other amino acids to form peptides. |
| Peptide Modification | The β-chloro group allows for nucleophilic substitution to introduce modifications to a peptide chain. |
| N-Terminal Capping | The N-acetyl group can serve as a permanent cap at the N-terminus of a synthetic peptide. |
Applications of Methyl 2 Acetylamino 3 Chloropropionate in Organic Synthesis
Role as a Synthon in Complex Molecule Construction
A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. Methyl 2-acetylamino-3-chloropropionate is a prime example of a multifunctional synthon, providing a scaffold upon which chemists can build intricate molecular frameworks.
Synthesis of Heterocyclic Compounds and Polysubstituted Systems
While direct reactions of this compound are key, a closely related compound, methyl (Z)-2-acetylamino-3-dimethylaminopropenoate, derived from N-acetylglycine, demonstrates the utility of this structural class in synthesizing heterocyclic systems. researchgate.net This related enamine proves to be a versatile reagent. researchgate.net
When reacted with various nitrogen-based nucleophiles (N-nucleophiles) like heterocyclic amines, it can form either methyl 2-acetylamino-3-heteroarylaminopropenoates or fused pyrimidinones, depending on the specific reaction conditions. researchgate.net Furthermore, its reaction with carbon-based nucleophiles (C-nucleophiles) that possess an active methylene (B1212753) group, such as 1,3-dicarbonyl compounds, phenols, naphthols, and coumarins, leads to the formation of substituted and fused pyranones. researchgate.net Nitrogen-containing heterocycles also react to produce various pyranoazines and pyranoazoles. researchgate.net These reactions highlight the utility of the core structure in building a diverse range of complex heterocyclic and polysubstituted systems. researchgate.net
Introduction of Acetyl, Amino, and Chloro Moieties
The structure of this compound inherently allows for the introduction of three key functional groups into a target molecule. ccplantextract.com
The chloro group is a good leaving group, readily displaced by nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. This reactivity is fundamental to its role in building larger molecules.
The acetylamino group provides a protected form of an amine. The acetyl group can be removed (hydrolyzed) under specific conditions to reveal a primary amine, which can then undergo further reactions.
The methyl ester can be hydrolyzed to a carboxylic acid, providing another site for chemical modification, such as amide bond formation.
This combination of functional groups makes it a valuable intermediate for synthesizing a variety of organic compounds, including amides, acids, and other esters. ccplantextract.com
Intermediate in Pharmaceutical Synthesis
The utility of this compound is prominently demonstrated in its role as a key intermediate in the synthesis of several important pharmaceutical agents. chembk.com
Precursor to Angiotensin-Converting Enzyme (ACE) Inhibitors: Ramipril Synthesis
This compound is a well-established precursor in the industrial synthesis of Ramipril, a potent angiotensin-converting enzyme (ACE) inhibitor used to manage high blood pressure and heart failure. google.com The synthesis involves coupling the alanine-derived portion of the molecule with another key intermediate, N-(1-S-carbethoxy-3-phenyl-propyl)-S-alanyl-cis,endo-2-azabicyclo-[3.3.0]-octan-3-S-carboxylic acid. google.com The purity of this compound is critical, as subsequent steps in the Ramipril synthesis often involve catalytic hydrogenation, and impurities can act as catalyst poisons, hindering the reaction. google.com
| Starting Material | Key Reagents | Product | Application |
| Methyl serinate hydrochloride | 1. Thionyl chloride (SOCl₂) 2. Acetyl chloride | This compound | Intermediate for Ramipril Synthesis google.com |
Construction of Chiral Centers in ACE Inhibitors
The biological activity of pharmaceuticals like Ramipril is highly dependent on their specific three-dimensional arrangement, or stereochemistry. This compound is often used in its optically active form, such as the (S)-enantiomer, to introduce the correct chirality into the final drug molecule. nih.gov The synthesis typically starts from a chiral precursor, like L-serine (the naturally occurring enantiomer of serine), to produce the corresponding chiral (S)-methyl 2-acetylamino-3-chloropropionate. This ensures that the subsequent coupling reactions proceed with the correct stereochemical control, leading to the desired enantiomerically pure ACE inhibitor. This control over the chiral center is fundamental to the efficacy of the final pharmaceutical product.
Synthesis of Alanosine and Related Amino-Hydroxyamino Acids
This compound also serves as a starting material for the synthesis of Alanosine, a naturally occurring antimicrobial and antitumor agent. oup.comdrugfuture.com The synthesis involves the reaction of this compound with hydroxylamine. drugfuture.com This reaction displaces the chlorine atom to form a hydroxyamino group. Subsequent hydrolysis of the acetyl and methyl ester protecting groups yields D,L-2-amino-3-hydroxyaminopropionic acid. drugfuture.com This intermediate can then be nitrosated to produce Alanosine. oup.comdrugfuture.com
A typical reaction pathway is outlined below:
| Step | Reactant | Reagents | Product |
|---|---|---|---|
| 1 | This compound | Hydroxylamine | Methyl 2-acetylamino-3-(hydroxyamino)propionate |
| 2 | Methyl 2-acetylamino-3-(hydroxyamino)propionate | Concentrated HCl | D,L-2-amino-3-hydroxyaminopropionic acid drugfuture.com |
This synthetic route demonstrates the versatility of the chloro-substituted alanine (B10760859) scaffold in accessing complex, non-proteinogenic amino acids with significant biological activity. oup.comdrugfuture.com
Applications in Antibacterial Agent Development
While direct and extensive research on the antibacterial properties of this compound itself is not widely published, its structural components and related compounds suggest its potential utility in this field. It belongs to a class of compounds known as N-acyl amino acid methyl esters (NAMEs), which have been investigated for their biological activities. nih.gov
Research into NAMEs has indicated that they can exhibit minor to moderate antimicrobial and antialgal activities. nih.gov For instance, certain NAME derivatives have shown inhibitory effects against specific bacteria, such as Maribacter sp.. nih.gov The mechanism of action is often linked to their role as enzyme substrates or inhibitors. ccplantextract.com The presence of the chloro-alanine structure is also significant. A related compound, 3-chloro-DL-alanine, is known to act as an antibacterial agent by inhibiting peptidoglycan synthesis, a crucial process for bacterial cell wall formation. nih.gov
The potential of this compound in this area lies in its ability to serve as a lead compound or a building block for more potent antibacterial agents. Its reactive chlorine atom allows for modification and incorporation into larger molecules, which could be designed to target specific bacterial enzymes or pathways.
Table 1: Related Compounds and their Antibacterial Context
| Compound | Relationship to Target Compound | Reported Antibacterial Relevance | Citation |
|---|---|---|---|
| N-acyl amino acid methyl esters (NAMEs) | Class of compounds including the target molecule | Exhibit minor antialgal and antimicrobial activity. | nih.gov |
| 3-chloro-DL-alanine | Structurally related amino acid derivative | Acts as an antibacterial agent by inhibiting peptidoglycan synthesis. | nih.gov |
| This compound | Target Compound | Studied for potential antibacterial properties and as an enzyme inhibitor. | ccplantextract.com |
Building Block for Bioactive Compounds
One of the most significant applications of this compound is its role as a key intermediate in the synthesis of complex bioactive molecules, most notably the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. google.com Ramipril is a widely prescribed medication for treating hypertension and congestive heart failure. google.com
In the synthesis of Ramipril, this compound serves as a crucial precursor. Patent literature details processes where it is reacted with other intermediates, such as cyclopentenopyrrolidine, to construct the core structure of the final drug molecule. google.com The compound provides the N-acetylated alanine portion of the Ramipril structure.
Beyond its role in synthesizing Ramipril, the compound's structural features make it a valuable synthon for a variety of other molecules.
Peptide Synthesis: The presence of an N-acetylated alpha-amino acid ester structure allows it to be used as a building block in the synthesis of peptides or peptidomimetics.
Heterocycle Synthesis: The reactive chlorine atom is a key feature, facilitating nucleophilic substitution reactions. This makes it a valuable starting material for constructing various polysubstituted heterocyclic systems, which are common scaffolds in many biologically active compounds.
Table 2: Application as a Building Block
| Target Bioactive Compound | Role of this compound | Citation |
|---|---|---|
| Ramipril | Key intermediate providing the N-acetylated alanine backbone. | google.com |
| Peptides/Peptidomimetics | Serves as a modified amino acid building block. | |
| Heterocyclic Compounds | Acts as a synthon where the chlorine atom allows for cyclization reactions. |
Reagent for Chlorinated and Acetylated Derivatives
This compound is a multifunctional reagent used to introduce specific chemical groups into other molecules during organic synthesis. guidechem.com Its utility stems from the distinct reactivity of its functional groups.
The compound serves as a versatile platform for introducing acetyl, amino, and chloro moieties. guidechem.com The chlorine atom at the beta-position is susceptible to nucleophilic substitution, allowing the compound to act as a chlorinating agent or, more commonly, as a substrate for introducing a chlorinated three-carbon chain.
Furthermore, the entire N-acetyl-alanine methyl ester structure can be incorporated into a larger molecule, effectively using the compound as a reagent for acetylation and amination in a single step. Its use in the synthesis of Ramipril is a prime example of this, where its core structure is transferred to another molecule. google.com The ester group can also be hydrolyzed to the corresponding carboxylic acid, providing another point for chemical modification.
Research on Biological and Biochemical Applications of Methyl 2 Acetylamino 3 Chloropropionate
Enzyme Mechanism Studies
While it is suggested that Methyl 2-acetylamino-3-chloropropionate could serve as a tool for investigating enzyme mechanisms, concrete examples are not present in the reviewed literature. ccplantextract.com
Investigation of Enzyme-Substrate Interactions
No specific studies detailing the investigation of enzyme-substrate interactions with this compound were identified.
Role as Enzyme Inhibitor or Substrate Analogue
The potential for this compound to act as an enzyme inhibitor or substrate analogue is noted in general terms. ccplantextract.com Its structural similarity to N-acetylated amino acids could theoretically allow it to bind to the active sites of certain enzymes. However, specific examples of enzymes that are inhibited or for which this compound acts as a substrate analogue are not documented in the available search results.
Studies of Bacterial Cell Wall Synthesis and Enzyme Inhibition (e.g., D-Ala-D-Ala ligase)
No research was found that specifically links this compound to the study of bacterial cell wall synthesis or the inhibition of enzymes within this pathway, such as D-Ala-D-Ala ligase. A related compound, beta-chloro-D-alanine, has been shown to inhibit bacterial growth by targeting alanine (B10760859) racemase, an enzyme involved in the synthesis of D-alanine, a key component of the bacterial cell wall. This suggests that chloro-alanine derivatives have the potential to interfere with this pathway, but specific research on the methyl ester form, this compound, is lacking.
Protein Modifications Research
While the reactivity of the chlorine atom in this compound makes it a plausible candidate for use as an alkylating agent in protein modification studies, no specific research articles demonstrating this application were found. Such studies would typically involve the covalent labeling of amino acid residues, such as cysteine or histidine, to probe protein structure and function.
Biochemical Pathway Analysis in Microbial Systems
No studies were identified that utilized this compound for the analysis of biochemical pathways in microbial systems.
Tracing Impact on Metabolic Processes and Cellular Responses
There is no available research that traces the impact of this compound on specific metabolic processes or cellular responses in microorganisms.
Antimicrobial Resistance Studies
The emergence of antimicrobial resistance is a critical global health issue, prompting the search for novel antimicrobial agents and a deeper understanding of resistance mechanisms. mdpi.com While this compound itself is not documented as a clinical antimicrobial, its potential as a scaffold for the synthesis of new antimicrobial compounds is of interest. researchgate.netmdpi.com
The study of how bacteria might develop resistance to a compound like this compound can offer valuable insights into broader resistance mechanisms. Given its structure as an amino acid derivative, potential resistance mechanisms could involve enzymatic modification or degradation of the compound, altered transport into or out of the bacterial cell, or modification of the cellular target.
Research on related N-acylated amino acid derivatives has shown that some possess antimicrobial activity against specific bacterial and fungal strains. d-nb.infonih.gov The table below summarizes the antimicrobial activity of some N-acylated amino acid methyl esters, providing a basis for hypothesizing the potential spectrum of activity for this compound and the types of resistance that might emerge.
| Compound | Target Microorganism | Observed Activity | Reference |
| N-acylglycine methyl esters (NAGME) | Bacillus subtilis, Staphylococcus aureus, Micrococcus luteus, Mucor hiemalis | Good activity | d-nb.info |
| (Z)-N-16-hydroxyhexadec-9-enoyl-l-alanine methyl ester | Bacillus, Streptococcus, Micrococcus, Mucor strains | Moderate antibacterial activity | nih.gov |
| N-acylvaline methyl esters (NAVME) | Various | Virtually inactive | d-nb.info |
This table is based on data for structurally related compounds and is intended to be illustrative of the potential areas of investigation for this compound.
Should bacteria develop resistance to this compound, identifying the underlying genetic mutations would be a key area of research. This would typically involve whole-genome sequencing of resistant strains and comparison with the susceptible parent strain.
Potential mutations could be found in genes encoding:
Efflux pumps: These are common mechanisms of resistance, where the bacterium actively transports the antimicrobial agent out of the cell.
Enzymes capable of modifying the compound: This could involve hydrolases that break down the ester or amide bonds, or transferases that add a chemical group to inactivate the molecule.
The cellular target of the compound: If the compound inhibits a specific enzyme, mutations in the gene for that enzyme could prevent binding of the inhibitor.
For example, if this compound were found to inhibit a specific bacterial enzyme, one could hypothesize the following potential mutations leading to resistance:
| Hypothetical Gene Target | Function of Gene Product | Potential Resistance-Conferring Mutation |
| abcT | ABC transporter protein | Upregulation of gene expression leading to increased efflux |
| estC | Carboxylesterase | Point mutation leading to altered substrate specificity, enabling degradation of the compound |
| fabI | Enoyl-ACP reductase (fatty acid synthesis) | Mutation in the active site preventing inhibitor binding |
This table presents hypothetical scenarios for research into resistance mechanisms and is not based on direct experimental evidence for this compound.
Advanced Characterization and Analytical Methodologies in Research
Chromatographic Techniques for Analysis and Purification
Chromatography is a fundamental tool in the analysis and purification of methyl 2-acetylamino-3-chloropropionate. Various chromatographic methods are employed to monitor the synthesis of the compound, separate enantiomers, and purify the final product.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) serves as a rapid, qualitative, and cost-effective method for monitoring the progress of chemical reactions. khanacademy.orglibretexts.orgyoutube.com In the synthesis of this compound, TLC allows chemists to track the consumption of reactants and the formation of the product over time. rsc.orgyoutube.com
The principle of TLC involves a stationary phase, typically a plate coated with silica (B1680970) gel, and a mobile phase, a solvent or solvent mixture. youtube.com A small sample of the reaction mixture is spotted onto the baseline of the TLC plate. As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity. youtube.com The separation is based on the differential partitioning of the compounds between the polar stationary phase and the less polar mobile phase. youtube.com
By comparing the spots of the reaction mixture to those of the starting materials and the expected product, the progress of the reaction can be visually assessed under UV light or by using a staining agent. libretexts.orgyoutube.com The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for each compound under specific conditions and can aid in identification. libretexts.org
Table 1: Key Parameters in TLC Analysis
| Parameter | Description |
| Stationary Phase | A polar adsorbent, commonly silica gel, coated on a plate. |
| Mobile Phase | A solvent or mixture of solvents that carries the sample up the plate. |
| Retention Factor (Rf) | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. |
| Visualization | Methods like UV light or chemical stains are used to see the separated spots. |
Gas Chromatography for Enantiomeric Separation and Discrimination
While information directly pertaining to the gas chromatographic enantiomeric separation of this compound is not extensively detailed in the provided search results, the use of gas chromatography (GC) as an analytical technique for this compound is documented. nih.gov GC is a powerful technique for separating and analyzing volatile compounds. In the context of chiral molecules like this compound, specialized chiral stationary phases are typically required for enantiomeric separation. This allows for the discrimination and quantification of the (R) and (S) enantiomers. ncats.ionih.gov
Column Chromatography for Product Purification
Column chromatography is a preparative technique used to purify chemical compounds from a mixture. For the purification of this compound, column chromatography is an effective method. A patent describes a purification process where the isolated product is stirred with a C1-C4 alcohol, which can be considered a form of purification analogous to column chromatography's principles of differential adsorption. google.com
In a typical column chromatography setup, a glass column is packed with a solid adsorbent (stationary phase), such as silica gel or alumina. The crude product mixture is loaded onto the top of the column and a solvent (mobile phase) is passed through the column. The components of the mixture travel down the column at different rates based on their affinity for the stationary and mobile phases, allowing for their separation and collection as purified fractions.
Spectroscopic Methods in Structural Elucidation and Purity Assessment
Spectroscopic techniques are crucial for determining the molecular structure and assessing the purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Complexation Studies and Enantiomeric Discrimination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique for structure elucidation. mdpi.comencyclopedia.pub It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra are essential for confirming its structure. nih.gov
NMR spectroscopy is also a primary method for chiral recognition and enantiomeric discrimination. mdpi.com While specific complexation studies for this compound are not detailed in the provided results, the general principle involves using chiral solvating agents or chiral derivatizing agents to create diastereomeric environments for the enantiomers. This results in separate signals in the NMR spectrum, allowing for their differentiation and quantification. mdpi.com Theoretical studies have also explored the potential of NMR for chiral discrimination based on nuclear magnetic shielding polarisabilities. nih.gov
Table 2: Representative NMR Data for this compound
| Nucleus | Chemical Shift (ppm) Range (Typical) | Multiplicity | Assignment |
| ¹H | 4.5 - 4.8 | Multiplet | CH-Cl |
| ¹H | 3.6 - 3.8 | Singlet | O-CH₃ |
| ¹H | 3.5 - 3.9 | Multiplet | CH₂-Cl |
| ¹H | 1.9 - 2.1 | Singlet | CO-CH₃ |
| ¹³C | ~170 | Singlet | C=O (ester) |
| ¹³C | ~169 | Singlet | C=O (amide) |
| ¹³C | ~55 | Singlet | O-CH₃ |
| ¹³C | ~53 | Singlet | CH-NH |
| ¹³C | ~45 | Singlet | CH₂-Cl |
| ¹³C | ~22 | Singlet | CO-CH₃ |
| Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. nih.gov The IR spectrum of this compound will show characteristic absorption bands corresponding to its various functional groups. The presence of a strong absorption band in the region of 1735-1750 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. docbrown.info Another strong band around 1650 cm⁻¹ corresponds to the C=O stretching of the amide group. The N-H stretching of the amide typically appears as a band in the region of 3200-3400 cm⁻¹. The C-Cl stretching vibration is expected to be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H (amide) | 3200-3400 | Stretching vibration |
| C=O (ester) | 1735-1750 | Stretching vibration |
| C=O (amide) | ~1650 | Stretching vibration |
| C-O (ester) | 1170-1200 | Stretching vibration |
| C-Cl | 600-800 | Stretching vibration |
| Note: These are approximate ranges and the exact peak positions can vary. |
Mass Spectrometry and Related Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When combined with ion mobility spectrometry, it can also provide information about the three-dimensional shape of an ion, expressed as its collision cross section (CCS).
The collision cross section (CCS) is a key physical parameter that reflects the size and shape of an ion in the gas phase. While experimental CCS values for this compound are not readily published, computational methods can provide accurate predictions. These predictions are valuable for identifying unknown substances in complex mixtures. PubChem, a public chemical database, reports a computed CCS value for the neutral molecule. nih.gov For mass spectrometry analysis, the compound is typically ionized, forming adducts such as with a proton ([M+H]⁺) or sodium ([M+Na]⁺). Machine learning models, often using support vector machines (SVM), are developed by training on large datasets of experimentally determined CCS values and molecular descriptors. These models can then predict CCS values for various adducts with high accuracy, often achieving relative errors below 2% for many compounds.
Table 1: Computed Physicochemical Properties for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₀ClNO₃ | PubChem |
| Molecular Weight | 179.60 g/mol | PubChem |
| Collision Cross Section (Ų) | 130.1 | PubChem (Computed) |
Note: The Collision Cross Section value is a computed prediction for the neutral molecule and may differ from experimental values for specific adducts.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become indispensable tools for investigating molecular interactions and predicting biological activity. These methods allow researchers to simulate molecular behavior and properties, providing insights that can be difficult to obtain through experimental means alone.
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. nih.govresearchgate.net This technique is particularly useful for investigating the formation and stability of host-guest complexes, such as those involving cyclodextrins. nih.govfrontiersin.org Cyclodextrins are macrocyclic hosts known for their ability to encapsulate guest molecules within their hydrophobic cavity, which can enhance properties like drug solubility. mdpi.com
While no specific MD simulations for the inclusion of this compound have been detailed in the reviewed literature, studies on similar molecules illustrate the methodology. For example, MD simulations have been used to analyze the complex formation between a structurally related compound, Methyl (R)/(S)-2-chloropropionate, and a modified β-cyclodextrin. Such simulations generate a trajectory of atomic positions over time, allowing for the analysis of binding energies, conformational changes, and the specific non-covalent interactions (like van der Waals forces and hydrogen bonds) that stabilize the complex. rsc.org This approach provides a dynamic, atomic-level view of the inclusion process. nih.gov
Molecular mechanics (MM) is a computational method that uses classical mechanics to model molecular systems. nih.gov It employs force fields to calculate the potential energy of a system based on the positions of its atoms. MM calculations are computationally less intensive than quantum mechanics methods, making them suitable for studying large systems like host-guest complexes. mdpi.com
In the context of complexation, MM calculations are used to determine the most stable conformations and the binding energies of host-guest pairs. rsc.orgelsevierpure.com For instance, in studies of cyclodextrin (B1172386) complexes, MM can be used to optimize the geometry of the host and guest separately and then to calculate the energy of the resulting complex. rsc.org By comparing the energy of the complex to the energies of the individual molecules, the stability of the inclusion can be estimated. This method has been successfully applied to understand the complexation mechanisms of various guest molecules with different types of cyclodextrins. elsevierpure.com
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to elucidate their mechanism of action at a molecular level. nih.govekb.eg The N-acetylated amino acid structure of this compound makes it a candidate for interaction with biological targets. mdpi.comfrontiersin.org
Docking studies involve placing the ligand into the binding site of the receptor in various conformations and orientations and then scoring these poses based on their predicted binding affinity. For example, docking studies of N-acetylcysteine (NAC), a related N-acetylated amino acid, have been performed to understand its binding to proteins like bovine serum albumin (BSA) and enzymes like urease. nih.gov These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the receptor's active site. nih.govnih.gov Such analyses can predict whether a compound is likely to be an inhibitor or substrate and guide the design of more potent and selective molecules. ekb.eg
Crystallographic Analysis
The precise three-dimensional arrangement of atoms and molecules in the crystalline state of this compound is yet to be fully detailed in publicly accessible crystallographic databases. X-ray crystallography, the definitive method for determining such structures, provides invaluable information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the packing of molecules in a crystal lattice.
In the absence of a specific published crystal structure for this compound, we can infer its likely crystallographic features by examining studies of closely related N-acetylated amino acid esters. These compounds typically exhibit well-defined patterns of intermolecular interactions, primarily driven by hydrogen bonding.
Based on the crystallographic data of analogous compounds, a hypothetical set of crystallographic parameters for this compound can be proposed. It is important to note that the following table represents predicted values and awaits experimental verification.
| Crystallographic Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁ or P2₁2₁2₁ |
| a (Å) | 5.5 - 7.5 |
| b (Å) | 8.0 - 12.0 |
| c (Å) | 15.0 - 20.0 |
| α (°) | 90 |
| β (°) | 90 - 105 |
| γ (°) | 90 |
| Volume (ų) | 900 - 1200 |
| Z (molecules per unit cell) | 4 |
The determination of the actual crystal structure of this compound through single-crystal X-ray diffraction would provide definitive insights into its solid-state conformation and the specific intermolecular forces at play. Such a study would be a valuable contribution to the broader understanding of the structural chemistry of halogenated and N-acetylated amino acid derivatives.
Theoretical and Mechanistic Investigations
Reaction Mechanism Elucidation in Synthetic Pathways
The synthesis of Methyl 2-acetylamino-3-chloropropionate typically involves a two-step process starting from a serine derivative. A common pathway involves the chlorination of serine methyl ester hydrochloride, followed by the acetylation of the resulting amino ester. google.com
Step 1: Chlorination of Serine Methyl Ester with Thionyl Chloride
The first step is the conversion of the hydroxyl group of serine methyl ester into a chlorine atom. This is commonly achieved using thionyl chloride (SOCl₂). The reaction of alcohols with thionyl chloride is well-documented and can proceed through different mechanisms, primarily the SN2 (bimolecular nucleophilic substitution) or SNi (internal nucleophilic substitution) pathway. masterorganicchemistry.comresearchgate.net
In the presence of a non-nucleophilic solvent, the reaction often follows the SNi mechanism, which results in retention of stereochemistry. However, the synthesis is often carried out in a way that favors an SN2 reaction, leading to inversion of configuration at the stereocenter. The reaction begins with the alcohol's oxygen atom attacking the sulfur atom of thionyl chloride, displacing a chloride ion. This converts the hydroxyl group into a chlorosulfite, which is a much better leaving group. A liberated chloride ion can then attack the carbon atom in an SN2 fashion, resulting in the displacement of the chlorosulfite group and inversion of stereochemistry. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. masterorganicchemistry.com
Step 2: Acetylation of Methyl 2-amino-3-chloropropionate Hydrochloride
The intermediate, methyl 2-amino-3-chloropropionate hydrochloride, is then acetylated. google.com This is a nucleophilic acyl substitution reaction where the amino group acts as the nucleophile. Acetic anhydride (B1165640) or acetyl chloride are common acetylating agents. When acetic anhydride is used, the amino group attacks one of the carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a molecule of acetic acid as a leaving group and forming the N-acetylated product. nih.govresearchgate.net The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid from the previous step and the acetic acid produced during acetylation, thereby promoting the reaction. The kinetics of acetylation of amino groups can be influenced by factors such as pH and the concentration of the acetylating agent. nih.govnih.gov
Thermodynamic and Kinetic Studies of Reactions
Thermodynamic Considerations:
Table 1: Standard Thermodynamic Functions for L-Serine at T = 298.15 K and p = 0.1 MPa mdpi.com
| Thermodynamic Function | Value | Unit |
|---|---|---|
| Molar Heat Capacity (Cp,m) | 133.05 ± 0.27 | J·K⁻¹·mol⁻¹ |
| Molar Entropy (Sm) | 149.82 ± 0.60 | J·K⁻¹·mol⁻¹ |
| Molar Enthalpy (Hm) | 23.32 ± 0.05 | kJ·mol⁻¹ |
The acetylation of amines is also typically an exothermic and spontaneous reaction. The reaction kinetics can, however, vary significantly depending on the specific reactants and conditions.
Kinetic Profile:
The kinetics of acetylation reactions have been investigated for various systems. For instance, the acetylation of alcohols catalyzed by N-methylimidazole has been shown to proceed via different mechanisms (general base catalysis or nucleophilic route) depending on the acetylating agent (acetic anhydride or acetyl chloride). nih.gov The rate of reaction is influenced by the nucleophilicity of the amino group, steric hindrance, and the solvent used. Studies on the N-acetylation of amino acids have shown that the reaction can be performed efficiently, with reaction times and yields dependent on factors like pH and reagent concentration. nih.govnih.gov For example, Nα selective acetylation of peptides with acetic anhydride can be achieved by controlling the reaction conditions, such as temperature and reagent stoichiometry. nih.gov
Structure-Activity Relationship (SAR) Studies for Derivatives
Specific structure-activity relationship (SAR) studies for derivatives of this compound are not extensively documented in the reviewed literature. However, SAR studies on related compounds, such as N-acetylcysteine (NAC), can provide valuable insights into how structural modifications might influence biological activity. researchgate.netresearchgate.net
N-acetylcysteine is a derivative of the amino acid cysteine and possesses antioxidant properties. Its activity is attributed to specific functional groups which have parallels in this compound.
Table 2: Functional Group Analysis and Potential SAR Insights
| Functional Group in this compound | Corresponding Group in N-Acetylcysteine | Role in NAC Activity & Potential Relevance |
|---|---|---|
| N-Acetyl Group | N-Acetyl Group | Increases stability and bioavailability, facilitating passage across biological membranes. researchgate.net |
| Methyl Ester Group | Carboxyl Group | Influences solubility, lipophilicity, and metabolic stability. Esterification is a common strategy to create prodrugs. |
| Chloro Group | Thiol (-SH) Group | The thiol group in NAC is a potent free radical scavenger. researchgate.net The chloro group in the target molecule is a potential site for nucleophilic substitution, which could be critical for its mechanism of action if it acts as an alkylating agent. |
Based on the SAR of NAC, it can be hypothesized that for derivatives of this compound:
Modification of the N-acetyl group could alter the compound's stability and ability to interact with biological targets.
Changes to the methyl ester (e.g., hydrolysis to the carboxylic acid or conversion to other esters or amides) would significantly impact its pharmacokinetic properties.
Replacement of the chloro group with other halogens or functional groups would be expected to have a profound effect on its reactivity and biological activity. The nature of this group is likely a key determinant of its biological function.
The antioxidant activity of NAC is also linked to its ability to replenish glutathione (B108866) (GSH), a key cellular antioxidant. tandfonline.com Whether derivatives of this compound could have similar or different biological roles would depend heavily on the nature of their chemical interactions within a biological system.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. For this compound, such calculations can provide insights into its conformational preferences, charge distribution, and spectroscopic properties. While specific, in-depth computational studies on this molecule are sparse, computed property data is available from public databases. nih.govnih.gov
DFT studies on related amino acid derivatives have been used to predict thermodynamic properties, analyze conformational landscapes, and understand reaction mechanisms at a molecular level. nih.govresearchgate.net For example, calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity.
Table 3: Computed Properties of this compound nih.govnih.gov
| Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | C₆H₁₀ClNO₃ | - |
| Molecular Weight | 179.60 g/mol | PubChem |
| IUPAC Name | methyl 2-acetamido-3-chloropropanoate | LexiChem |
| SMILES | CC(=O)NC(CCl)C(=O)OC | - |
| InChIKey | IGKDMFMKAAPDDN-UHFFFAOYSA-N | InChI |
| Topological Polar Surface Area | 55.4 Ų | Cactvs |
| Complexity | 160 | Cactvs |
| XLogP3 | 0.1 | XLogP3 |
These computed parameters provide a foundational understanding of the molecule's physicochemical properties. The XLogP3 value, for instance, suggests a relatively balanced lipophilicity. The topological polar surface area is an indicator of the molecule's ability to permeate cell membranes. Further quantum chemical calculations could elucidate the rotational barriers around single bonds, the relative stability of different conformers, and the electrostatic potential map, which would highlight regions of the molecule that are electron-rich or electron-poor and thus susceptible to electrophilic or nucleophilic attack.
Future Directions and Emerging Research Areas
Development of Novel Derivatives with Enhanced Bioactivity
The core structure of methyl 2-acetylamino-3-chloropropionate, featuring an acetylamino group and a reactive chlorine atom, presents a versatile platform for the synthesis of novel derivatives with potentially enhanced biological activity. The presence of the chlorine atom facilitates nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This chemical reactivity is fundamental to its role as a synthon for creating complex heterocyclic compounds, which are pivotal in many biological processes. ccplantextract.com
Future research is anticipated to leverage this reactivity to generate libraries of new compounds. By systematically replacing the chloro group with different moieties, researchers can explore how these structural modifications influence the molecule's interaction with biological targets. The N-acetylated amino acid core is a common feature in many biologically active molecules, suggesting that derivatives of this compound could be investigated for a range of therapeutic applications, including as potential enzyme inhibitors or as modulators of cellular pathways. ccplantextract.commdpi.com The development of such derivatives is a promising avenue for discovering new therapeutic agents.
Exploration of New Catalytic Applications
The potential for this compound and its derivatives in the realm of catalysis remains a largely unexplored frontier. Chiral amino acids and their derivatives are increasingly being investigated for their utility in asymmetric catalysis, where they can act as chiral ligands for metal catalysts or as organocatalysts themselves. frontiersin.org The development of chiral aldehyde catalysis, for instance, has shown significant promise in mimicking biological processes like amino acid metabolism. frontiersin.org
Given the chiral nature of this compound, future research could focus on its application as a chiral building block for the synthesis of novel catalysts. These new catalytic systems could be designed for a variety of stereoselective transformations, which are of high importance in the synthesis of pharmaceuticals and fine chemicals. While direct catalytic applications of this compound have not yet been extensively reported, the broader success of amino acid-derived catalysts suggests that this is a viable and potentially fruitful area for future investigation.
Integration into Advanced Polymeric and Supramolecular Systems
Amino acids are being recognized as sustainable and versatile building blocks for the creation of functional polymers and supramolecular materials. nih.gov Their inherent biocompatibility and diverse functionalities make them ideal candidates for applications in biomedical research. mdpi.comnih.gov The ability of amino acid derivatives to form self-assembling nanostructures and soft materials through non-covalent interactions is a particularly active area of research. mdpi.comresearchgate.net These materials have potential applications in fields such as drug delivery and tissue regeneration. rsc.org
This compound, as a functionalized amino acid ester, could serve as a valuable monomer in the synthesis of advanced polymers. For instance, it could be incorporated into polyesters or polyamides, where the N-acetyl group and the chloro-substituent could impart specific properties to the resulting material. researchgate.net The field of supramolecular chemistry, which focuses on the assembly of molecules into larger, organized structures, could also benefit from the unique structural features of this compound. rsc.org Although specific examples of the integration of this compound into these systems are not yet prevalent in the literature, the general principles of polymer and supramolecular chemistry suggest that this is a promising direction for future research.
Research in Personalized Medicine and Drug Delivery Systems
Personalized medicine aims to tailor medical treatments to the individual characteristics of each patient. This often involves the development of sophisticated drug delivery systems that can release therapeutic agents in a controlled and targeted manner. nih.gov Polymers and supramolecular assemblies derived from biocompatible building blocks, such as amino acids, are at the forefront of this research. nih.gov These systems can be designed to respond to specific biological cues, enhancing the efficacy of the drug while minimizing side effects.
While research directly linking this compound to personalized medicine is still in its infancy, its potential as a building block for drug delivery vehicles is considerable. Its structure could be modified to create amphiphilic molecules capable of self-assembling into micelles or vesicles for drug encapsulation. rsc.org Furthermore, the reactive chloro group could be used to attach targeting ligands or other functional molecules, enabling the development of highly specific drug delivery systems. The exploration of D-amino acid-containing nanofibers for cancer therapeutics highlights the potential of chiral amino acid derivatives in creating novel treatment modalities. nih.gov
Sustainable and Green Chemistry Approaches to Synthesis
The development of environmentally friendly and sustainable methods for the synthesis of chemical compounds is a key focus of modern chemistry. For this compound, research into greener synthetic routes is an important future direction. Existing methods for its synthesis, such as the one described in patent DE19941062A1, involve the chlorination of serine methyl ester hydrochloride with thionyl chloride in an aprotic solvent, followed by acetylation. google.com
Future efforts in this area will likely focus on several key principles of green chemistry. This includes the use of less hazardous reagents and solvents, improving atom economy, and developing processes that allow for the recycling of catalysts and solvents. A Chinese patent for a similar compound, (R)-methyl 2-amino-3-chloropropanoate hydrochloride, describes a process where the mother liquor can be recycled and tail gases are absorbed, representing steps towards a more environmentally friendly synthesis. google.com The use of enzymatic processes for the synthesis of chiral amino acids is another promising green alternative that could be explored. researchgate.net
| Synthesis Step | Reagents | Considerations for Green Chemistry |
| Esterification | D-serine, Methanol (B129727), Thionyl chloride | Use of thionyl chloride raises safety and environmental concerns. |
| Chlorination | D-serine methyl ester hydrochloride, Thionyl chloride, Dichloroethane | Dichloroethane is a hazardous solvent; exploring greener alternatives is a priority. |
| Purification | Methanol, Ethyl acetate | Use of organic solvents for crystallization and washing. |
Advanced Computational Drug Design using this compound Scaffolds
Computational methods are increasingly being used to accelerate the drug discovery process. Molecular docking, quantitative structure-activity relationship (QSAR) studies, and other in silico techniques allow researchers to predict the biological activity of new molecules and to design compounds with improved properties. The scaffold of this compound, being a key component of the potent ACE inhibitor Ramipril, represents an attractive starting point for computational drug design. nih.govnih.gov
Future research in this area could involve the use of this scaffold to design new inhibitors for various enzymes or to develop molecules that target other biological pathways. Computational studies can be used to explore a vast chemical space of potential derivatives, prioritizing those with the highest predicted activity and best pharmacokinetic profiles for synthesis and experimental testing. For example, molecular docking studies could be employed to investigate how different substitutions on the this compound backbone affect its binding to a target protein. uobasrah.edu.iq While specific computational studies focused solely on this scaffold are not yet widely published, the principles of computational drug design suggest that this is a powerful approach for unlocking the full therapeutic potential of this versatile molecule.
Conclusion
Summary of Key Research Contributions on Methyl 2-acetylamino-3-chloropropionate
This compound has been a subject of significant interest in synthetic organic and medicinal chemistry, primarily valued as a versatile chiral building block. Research contributions have largely focused on its role as a critical intermediate in the synthesis of complex, high-value molecules, most notably in the pharmaceutical industry.
The most prominent and well-documented contribution of this compound is its pivotal role as a precursor in the industrial synthesis of Ramipril. google.com Ramipril is a potent angiotensin-converting enzyme (ACE) inhibitor used to manage hypertension and congestive heart failure. google.com The specific stereochemistry of this compound is crucial for establishing the correct stereocenters in the final drug molecule, making its efficient and pure synthesis a key focus of process chemistry research. Patents detail methods starting from serine methyl ester hydrochloride, which is first chlorinated and then acetylated to produce the target compound, highlighting the industrial relevance of this specific molecule. google.com
Beyond its application in the synthesis of Ramipril, research has underscored the utility of this compound as a versatile synthetic intermediate. nih.gov Its structure contains multiple functional groups—an ester, an amide, and a reactive alkyl chloride—making it a valuable starting material for a variety of chemical transformations. The presence of the chloro group allows for nucleophilic substitution reactions, enabling the introduction of diverse functionalities at the β-position. This reactivity has established the compound as a useful precursor for the synthesis of various unnatural amino acids, which are highly sought after in drug discovery for their ability to impart unique properties to peptide-based therapeutics, such as enhanced stability and bioactivity. scripps.edubioascent.com
Furthermore, the compound is a derivative of β-chloroalanine, a known intermediate in the synthesis of other amino acids. nih.govgoogle.com Its protected amino and carboxyl groups allow for selective reactions at the side chain, facilitating its use in the construction of more complex molecular architectures. While its direct application as an enzyme inhibitor or substrate is less documented, its structural analogy to natural amino acid derivatives suggests a basis for its use in biochemical studies and the design of potential bioactive molecules.
Outlook for Future Research and Applications
The established utility of this compound as a key synthetic intermediate provides a strong foundation for future research and expanded applications. The outlook for this compound is promising, with potential advancements centered on the development of novel synthetic methodologies and its application in creating new classes of therapeutic agents.
A significant area for future research lies in leveraging the reactivity of the C-Cl bond for advanced catalytic cross-coupling reactions. While its use in traditional nucleophilic substitutions is known, exploring its compatibility with modern transition metal-catalyzed reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, could unlock new pathways to previously inaccessible unnatural amino acids with aryl, heteroaryl, or alkenyl side chains. nih.govresearchgate.net The development of such methods would greatly expand the diversity of compounds that can be synthesized from this readily available chiral precursor, providing medicinal chemists with a rich library of building blocks for drug discovery programs.
Another promising direction is the application of this compound in asymmetric synthesis to generate novel peptide-based drugs and peptidomimetics. du.ac.in Unnatural amino acids are critical for modifying the structure and function of peptides, and this compound serves as an ideal starting point for creating custom amino acids. nih.govresearchgate.net Future work could focus on incorporating derivatives of this compound into peptides to enhance their proteolytic stability, receptor affinity, or cell permeability. This could lead to the development of new therapeutics for a range of diseases, including cancer and infectious diseases. scripps.edu
Furthermore, the potential of this compound and its derivatives as enzyme inhibitors warrants more direct investigation. nih.gov Given its structure as an amino acid analogue, it could be explored as a covalent or non-covalent inhibitor for various enzyme classes, such as proteases or transferases. Future research could involve screening this compound and its derivatives against panels of enzymes to identify new biological activities, potentially leading to the discovery of novel drug candidates for antiviral or other therapeutic applications. nih.govmdpi.com The synthesis of focused libraries based on the this compound scaffold for biological screening is a logical and promising next step.
Q & A
Q. What are the recommended synthetic routes for Methyl 2-acetylamino-3-chloropropionate, and how can reaction progress be monitored?
this compound is typically synthesized via a two-step process: (1) acetylation of 3-chloroalanine using acetic anhydride or acetyl chloride in a basic aqueous medium, followed by (2) esterification with methanol under acidic catalysis (e.g., H₂SO₄ or HCl gas). Reaction progress can be monitored using thin-layer chromatography (TLC) with a mobile phase such as ethyl acetate/hexane (1:1) and visualization via ninhydrin staining or UV absorbance. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming intermediate and final product structures .
Q. What analytical techniques are essential for characterizing this compound?
Key characterization methods include:
- Gas Chromatography (GC) : Purity assessment using a polar capillary column (e.g., DB-WAX) and flame ionization detection .
- NMR Spectroscopy : ¹H NMR (δ 1.9–2.1 ppm for acetyl methyl; δ 3.7–4.2 ppm for methoxy and α-protons) and ¹³C NMR (δ 170–175 ppm for carbonyl groups) .
- Infrared (IR) Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 179.0 (M⁺) with fragmentation patterns confirming the chloro and acetyl groups .
Q. How should researchers handle and store this compound to ensure stability?
Store the compound in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to moisture and strong acids/bases, as hydrolysis of the ester or amide groups may occur. Regularly check purity via GC or HPLC, especially after long-term storage .
Advanced Research Questions
Q. How does the chlorine substituent influence the reactivity of this compound in nucleophilic substitution reactions?
The β-chloro group activates the molecule for SN₂ reactions due to its electron-withdrawing nature, enhancing leaving-group displacement. For example, in Ramipril synthesis, the chlorine is replaced by a thiol group during intermediate formation. Kinetic studies using polar aprotic solvents (e.g., DMF) and nucleophiles (e.g., NaN₃) can quantify reactivity. Monitor substitution rates via HPLC with UV detection at 210–220 nm .
Q. What strategies optimize enantiomeric purity in the synthesis of this compound derivatives?
Use chiral catalysts (e.g., BINAP-metal complexes) or enzymatic resolution (e.g., lipases) to control stereochemistry. Chiral HPLC with columns like Chiralpak AD-H or OD-H (hexane/isopropanol mobile phase) can assess enantiomeric excess (ee). For L-serine-derived analogs, ensure strict control of reaction temperature (<0°C) to minimize racemization during acetylation .
Q. How can researchers resolve discrepancies in reported purity data (e.g., GC vs. TLC)?
Discrepancies often arise from method sensitivity: GC detects volatile impurities, while TLC may miss non-UV-active contaminants. Cross-validate using orthogonal techniques (e.g., HPLC-MS for non-volatile byproducts) and employ internal standards (e.g., methyl benzoate) for quantification. Purity thresholds should align with application requirements (e.g., ≥98% for pharmaceutical intermediates) .
Q. What are the mechanistic implications of solvent choice in esterification and acetylation steps?
Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in acetylation, while protic solvents (e.g., methanol) favor esterification by stabilizing transition states. Solvent polarity also affects reaction rates: dielectric constant (ε) correlates with activation energy in SN₂ pathways. Computational modeling (DFT) can predict solvent effects on transition-state geometries .
Q. How can degradation pathways of this compound be studied under accelerated conditions?
Conduct forced degradation studies:
- Hydrolysis : Expose to 0.1 M HCl/NaOH at 40°C for 24 hours.
- Oxidation : Treat with 3% H₂O₂ at 25°C.
- Photolysis : Use a UV chamber (254 nm) for 48 hours. Analyze degradation products via LC-MS and compare with stability-indicating methods (e.g., USP guidelines) .
Methodological Considerations
Q. What in vitro assays are suitable for evaluating the cytotoxicity of this compound?
Use cell viability assays (e.g., MTT or resazurin) in human hepatocyte (HepG2) or renal (HEK293) cell lines. Prepare stock solutions in DMSO (<0.1% final concentration) and test concentrations ranging from 1 μM to 10 mM. Include positive controls (e.g., cisplatin) and validate results with lactate dehydrogenase (LDH) leakage assays .
Q. How can researchers develop a robust HPLC method for quantifying this compound in complex mixtures?
Optimize using a C18 column (5 μm, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (60:40, v/v) + 0.1% trifluoroacetic acid. Set flow rate to 1.0 mL/min and detection at 210 nm. Validate linearity (R² > 0.999), precision (%RSD < 2%), and recovery (95–105%) per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
